molecular formula C10H15NO4 B12974481 Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

Cat. No.: B12974481
M. Wt: 213.23 g/mol
InChI Key: CHKWVSIBELZKPT-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate is a heterocyclic compound that belongs to the class of azabicyclo nonane derivatives. This compound is characterized by its unique tricyclic structure, which includes an oxygen atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-3-oxa-9-azatricyclo[33102,4]nonane-9-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction parameters and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the ester group may produce primary alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate can be compared with other similar compounds, such as:

    Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in the presence of additional functional groups and their biological activities.

    Granatane Derivatives: These compounds also contain a tricyclic ring system but have different substituents and chemical properties.

    Scopolamine: A well-known tropane alkaloid with distinct pharmacological effects, used as a reference for comparing the biological activities of similar compounds.

The uniqueness of Ethyl 7-hydroxy-3-oxa-9-azatricyclo[331

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-14-10(13)11-6-3-5(12)4-7(11)9-8(6)15-9/h5-9,12H,2-4H2,1H3

InChI Key

CHKWVSIBELZKPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CC(CC1C3C2O3)O

Origin of Product

United States

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